Methyl heptacosanoate

Descripción general

Descripción

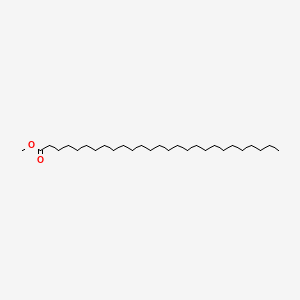

Methyl heptacosanoate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a long-chain fatty acid methyl ester, a valuable compound utilized in proteomics and metabolomics research .

Molecular Structure Analysis

The molecular formula of this compound is C28H56O2 . Its molecular weight is 424.74 . The IUPAC Standard InChI is InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-2/h3-27H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a colorless to yellowish liquid with a boiling point of 465°F. It has a melting point of -7.6°F and a density of 0.86 g/ml. It is supplied as a neat, solid substance at room temperature .Aplicaciones Científicas De Investigación

Biofuel Research

- Methyl esters, similar to methyl heptacosanoate, are studied as biodiesel surrogates. Research by (Herbinet, Pitz, & Westbrook, 2007) developed a chemical kinetic mechanism to study the oxidation of methyl decanoate, a biodiesel surrogate. This research helps understand the combustion characteristics of biofuels and their unique features like early carbon dioxide formation.

Material Properties and Chemical Engineering

- Investigations into the properties of chemical compounds including methyl esters are crucial in chemical engineering. Studies like the one by (Su et al., 2018) provide valuable data on densities and viscosities of binary mixtures of methyl decanoate and n-heptane at different temperatures and pressures. Such research is vital for designing processes and equipment in chemical industries.

Combustion and Emission Studies

- Methyl esters are also used in studies of combustion and emissions. (El-Seesy, He, & Kosaka, 2021) researched the combustion and emission characteristics of diesel engines using n-heptanol-methyl oleate mixtures. Understanding these characteristics is crucial for developing more efficient and environmentally friendly combustion engines.

Environmental Science and Pest Control

- Methyl ketones, closely related to methyl esters, are researched for environmental applications. (Zhu et al., 2018) explored the use of n-aliphatic methyl ketones as an alternative to traditional fumigants like methyl bromide, indicating the potential of methyl compounds in environmentally safer pest control methods.

Chemical Kinetics and Renewable Energy

- Studies such as by (Kong, Liu, & Zheng, 2020) focus on the chemical kinetics of biodiesel combustion. They use methyl esters to build detailed chemical kinetic mechanisms for understanding the combustion process in renewable energy sources.

Food Science and Dairy Products

- In the food industry, research like that by (Contarini & Povolo, 2002) involves the study of volatile compounds, including methyl ketones in milk. Such research helps in understanding and improving food quality and processing methods.

Mecanismo De Acción

Target of Action

It is believed that this compound primarily targets cancer cells .

Mode of Action

Methyl heptacosanoate: interacts with its targets, primarily cancer cells, by hampering their growth and proliferation . It has also been observed to induce apoptosis, or programmed cell death, in these cells .

Biochemical Pathways

The exact biochemical pathways affected by This compound It is suggested that the compound’s ability to induce apoptosis in cancer cells may involve various cellular pathways related to cell growth and death .

Result of Action

The molecular and cellular effects of This compound’s action primarily involve the inhibition of growth and induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of these cells.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound is insoluble in water but exhibits solubility in organic solvents . This could potentially affect its distribution and action in the body.

Análisis Bioquímico

Biochemical Properties

Methyl heptacosanoate plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with lipase enzymes, which catalyze the hydrolysis of ester bonds in lipids. This compound serves as a substrate for these enzymes, leading to the production of heptacosanoic acid and methanol .

Additionally, this compound has been observed to interact with certain proteins involved in lipid metabolism. These interactions can modulate the activity of these proteins, thereby affecting lipid homeostasis within cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis or programmed cell death . This effect is mediated through the activation of specific signaling pathways that regulate cell survival and death.

Furthermore, this compound can impact gene expression by altering the transcriptional activity of certain genes involved in lipid metabolism and cell cycle regulation . This modulation of gene expression can lead to changes in cellular metabolism, affecting the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, influencing their activity. For example, it has been observed to inhibit the activity of certain enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase . This inhibition can lead to a decrease in lipid synthesis and an increase in lipid degradation.

Additionally, this compound can activate certain signaling pathways that regulate gene expression and cellular metabolism. This activation can result in changes in the expression of genes involved in lipid metabolism, cell cycle regulation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .

Long-term exposure to this compound has been observed to have sustained effects on cellular function, including continued inhibition of cell proliferation and induction of apoptosis . These effects are likely due to the persistent activation of signaling pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate lipid metabolism without causing significant adverse effects . At high doses, this compound can induce toxic effects, including liver dysfunction and oxidative stress .

Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Beyond this threshold, the effects of this compound become more pronounced, leading to increased toxicity and adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid metabolism and fatty acid oxidation. It interacts with enzymes such as lipases and acetyl-CoA carboxylase, influencing the flux of metabolites through these pathways . The metabolism of this compound can lead to the production of heptacosanoic acid, which can be further metabolized through β-oxidation to produce acetyl-CoA .

These metabolic pathways are crucial for maintaining lipid homeostasis and energy production within cells. The modulation of these pathways by this compound can have significant effects on cellular metabolism and overall metabolic health .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the movement of this compound across cellular membranes and its accumulation in certain cellular compartments .

The distribution of this compound within cells can influence its activity and function. For example, its accumulation in lipid droplets can enhance its role in lipid metabolism, while its presence in the cytoplasm can modulate signaling pathways and gene expression .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be localized to various subcellular compartments, including lipid droplets, the cytoplasm, and the endoplasmic reticulum .

Targeting signals and post-translational modifications can direct this compound to specific compartments, where it can exert its effects on lipid metabolism and cellular signaling . The localization of this compound within these compartments can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and physiological effects .

Propiedades

IUPAC Name |

methyl heptacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVPLVIKFSVDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204203 | |

| Record name | Methyl heptacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55682-91-2 | |

| Record name | Methyl heptacosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl heptacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione](/img/structure/B1582166.png)